molecular formula C5H9NO3 B7939767 methyl N-(2-oxopropyl)carbamate

methyl N-(2-oxopropyl)carbamate

Cat. No.: B7939767
M. Wt: 131.13 g/mol
InChI Key: BQBQEWRULVCHSO-UHFFFAOYSA-N
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Description

Methyl N-(2-oxopropyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(2-oxopropyl)carbamate can be synthesized through various methods. One common approach involves the reaction of methyl carbamate with an appropriate ketone under specific conditions. For instance, the reaction of methyl carbamate with acetone in the presence of a catalyst can yield this compound. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-oxopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Methyl N-(2-oxopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl N-(2-oxopropyl)carbamate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. This can lead to the modulation of biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(2-oxopropyl)carbamate
  • Propyl N-(2-oxopropyl)carbamate
  • Butyl N-(2-oxopropyl)carbamate

Uniqueness

Methyl N-(2-oxopropyl)carbamate is unique due to its specific methyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, stability, and reactivity. These differences can make it more suitable for certain applications, particularly in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

methyl N-(2-oxopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-4(7)3-6-5(8)9-2/h3H2,1-2H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBQEWRULVCHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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